molecular formula C15H16N6OS B2776525 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide CAS No. 2034324-51-9

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide

Cat. No.: B2776525
CAS No.: 2034324-51-9
M. Wt: 328.39
InChI Key: TZLSWXAORZDBIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,2,4]triazolo[1,5-a]pyrimidine core linked via a propyl chain to a 2-(methylthio)nicotinamide moiety. The triazolopyrimidine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity . The methylthio group on the nicotinamide may enhance lipophilicity and influence target binding compared to other substituents.

Properties

IUPAC Name

2-methylsulfanyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS/c1-23-14-12(5-3-7-17-14)13(22)16-6-2-4-11-8-18-15-19-10-20-21(15)9-11/h3,5,7-10H,2,4,6H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLSWXAORZDBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and elevated temperatures to facilitate the cyclization and substitution processes .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts to enhance reaction rates and selectivity is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. The triazolopyrimidine ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound shares the triazolopyrimidine core with compounds in and but differs in substituents. The propyl linker may confer greater conformational flexibility compared to rigid aryl groups in Compound 3 .

Key Observations :

  • Compound 3’s kinetoplastid inhibition suggests triazolopyrimidines with electron-withdrawing groups (e.g., difluoromethyl) may enhance antiparasitic activity .
  • The target compound’s methylthio group could modulate solubility or binding compared to dimethyloxazole (Compound 3) or hydrazones () .

Physicochemical Properties

Compound Melting Point (°C) Spectral Data (Highlights) Reference
Target Compound Not reported
Compound 3 () Not reported $ ^1H $ NMR (DMSO-$ d_6 $): δ 10.36 (s, 1H)
7-(Aryl)-triazolo[1,5-a]pyrimidines () 205–207 IR: C=N stretch at 1600 cm$ ^{-1} $, $ ^1H $ NMR: aromatic protons at δ 7.2–8.5
Quinazoline-pyrazole derivatives () Not reported IR: N-H deformation at 3200 cm$ ^{-1} $, $ ^13C $ NMR: carbonyl at δ 165

Key Observations :

  • The triazolopyrimidine core in exhibits characteristic $ ^1H $ NMR shifts for aromatic protons (δ 7.2–8.5), which may align with the target compound’s spectral profile .
  • Methylthio groups typically show $ ^1H $ NMR signals near δ 2.5–3.0, distinct from dimethyloxazole (δ 2.1–2.4 in Compound 3) .

Biological Activity

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C13H12N5OSC_{13}H_{12}N_5OS, with a molecular weight of 284.34 g/mol. The compound features a triazole ring fused with a pyrimidine moiety and a nicotinamide structure, which is critical for its biological activity.

Research indicates that compounds with similar structures often act as inhibitors of various enzymes involved in cellular processes. For instance, triazole derivatives have been shown to inhibit poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair mechanisms. The inhibition of these enzymes can lead to increased susceptibility of cancer cells to chemotherapy by preventing proper DNA repair mechanisms .

Anticancer Activity

Several studies have demonstrated the anticancer potential of triazole-containing compounds. For example:

  • Inhibition of Cancer Cell Proliferation : Compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines. IC50 values for related compounds have been reported in the low micromolar range (e.g., 3.0 μM against A549 lung cancer cells) .
  • Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression .

Antimicrobial Activity

Triazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that certain triazoles exhibit activity against bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeCell Line/TargetIC50 (μM)Reference
AnticancerA549 (lung cancer)3.0
AntimicrobialVarious bacterial strainsVaries
PARP InhibitionPARP enzymes7.8

Case Study: PARP Inhibition

A recent study highlighted the role of triazole derivatives as potent inhibitors of PARP enzymes, which play a crucial role in DNA repair. The binding mode was confirmed through X-ray crystallography, showing that these compounds effectively compete with nicotinamide at the enzyme's active site . This competitive inhibition is significant for developing cancer therapies that exploit DNA damage response pathways.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide?

The compound is typically synthesized via multi-step routes involving condensation reactions. For example, triazolopyrimidine cores are often constructed by reacting aminotriazoles with β-keto esters or aldehydes in polar aprotic solvents like DMF, followed by alkylation or amidation to introduce the propylnicotinamide side chain . Key steps include temperature control (e.g., 10–12 minutes at reflux) and purification via crystallization (ethanol or methanol). Yield optimization requires stoichiometric balancing and inert atmosphere conditions .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Characterization relies on NMR (¹H/¹³C for substituent identification), IR (C=N/C=S stretching at ~1642 cm⁻¹ and ~1147 cm⁻¹), and mass spectrometry (m/z corresponding to molecular ion peaks). Elemental analysis confirms purity (>95%), while X-ray crystallography resolves π-stacking interactions in solid-state structures, as seen in related triazolopyrimidines .

Q. What preliminary biological activities have been reported for this compound?

While direct data is limited, structurally analogous triazolopyrimidines exhibit antimicrobial (MIC ≤ 25 µg/mL against S. aureus), anticancer (IC₅₀ ~10 µM in HepG2 cells), and enzyme inhibitory activities (e.g., JAK2 inhibition at IC₅₀ = 15 nM). The methylthio group may enhance lipophilicity, influencing membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent variation : Replace the methylthio group with sulfonyl or fluorine to modulate solubility and target binding .
  • Side-chain modification : Shorten the propyl linker or introduce heteroatoms to assess conformational effects on receptor docking .
  • In vitro testing : Use dose-response assays (e.g., MTT for cytotoxicity, enzymatic inhibition with ATP/NADPH-coupled systems) to quantify activity shifts .

Q. What strategies address solubility limitations in biological assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain compound stability.
  • Prodrug design : Introduce phosphate esters or PEGylated derivatives for improved aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes (size ~100 nm) to enhance cellular uptake, as demonstrated for hydrophobic triazolopyrimidines .

Q. How can contradictions in biological data (e.g., varying IC₅₀ values across studies) be resolved?

  • Standardize assay conditions : Control pH, temperature, and serum content (e.g., FBS concentration) to minimize variability .
  • Orthogonal assays : Validate enzyme inhibition using fluorescence polarization and radiometric methods to confirm target engagement .
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential CYP450-mediated degradation .

Q. What enzymatic assay optimizations are critical for evaluating kinase inhibition?

  • Substrate selection : Use Z’-LYTE® or ADP-Glo™ kits for high-throughput screening of ATP-competitive binding.
  • Kinetic parameters : Measure Kₘ and Vₘₐₓ under varying Mg²⁺ concentrations (1–10 mM) to account for cofactor dependencies .
  • Counter-screening : Test against off-target kinases (e.g., EGFR, VEGFR2) to confirm selectivity .

Q. How can computational modeling guide the design of derivatives with improved affinity?

  • Molecular docking : Use AutoDock Vina or Schrödinger to predict binding poses in JAK2 or tubulin active sites (PDB: 4HVS or 1SA0) .
  • MD simulations : Run 100-ns trajectories to analyze conformational stability of the triazolopyrimidine core in solvated lipid bilayers .
  • QSAR modeling : Correlate Hammett constants (σ) of substituents with bioactivity to prioritize synthetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.